TAK-448 TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

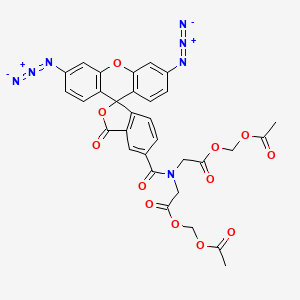

TAK-448 is an investigational oligopeptide analog of kisspeptin and a potent agonist of the GPR54 receptor. In animals, acute TAK-448 administration stimulates LH/FSH release, whereas continuous sc exposure rapidly down-regulates the pituitary-gonadal axis, with rapid reduction of T levels in a dose-dependent manner. TAK-448 has exhibited potent antitumor activity in rat androgen-dependent prostate cancer models. Therefore, TAK-448 may be useful in the treatment of PC in humans..

Applications De Recherche Scientifique

To provide the most relevant information based on the available data, we can discuss Takayasu's arteritis, as it is the closest related topic found in the search results. Please note that this does not directly address TAK-448 TFA, but rather provides insights into the condition of Takayasu's arteritis.

Takayasu's Arteritis: An Overview

Takayasu's arteritis (TAK) is a rare autoimmune rheumatic disease that causes large vessel vasculitis. It predominantly affects young women and can lead to substantial morbidity and mortality due to its impact on the cardiovascular system. The disease is characterized by its chronic, indolent course affecting the aorta and its main branches. Diagnosing and monitoring TAK can be challenging, and imaging modalities like MRI, CT angiography, and PET scanning are often employed to detect early arterial wall changes and assess disease activity (Rutter et al., 2020).

Imaging in Takayasu's Arteritis

Advanced imaging modalities play a critical role in diagnosing and monitoring TAK. MRI and Magnetic Resonance Angiography (MRA) are used to avoid the risks associated with conventional angiography, such as arterial puncture and radiation exposure, while providing detailed information on arterial wall anatomy. Doppler ultrasound is helpful in detecting changes in wall thickness and differentiating TAK from atherosclerotic disease. CT angiography and PET scanning are also used to detect areas of aortic wall thickening and assess cellular activity within an inflamed arterial wall before morphological changes occur (Kissin & Merkel, 2004).

Management and Treatment

The management of TAK involves high-dose glucocorticoid therapy for induction of remission in active cases. Adjunctive therapies, such as tocilizumab and methotrexate, may be used in selected patients with refractory or relapsing disease. The role of biologics in the treatment of TAK is expanding, with TNFα inhibitors showing efficacy in some cases. Other therapeutic agents like interleukin-6 inhibitors are also being explored for refractory cases of TAK (Hellmich et al., 2019).

Propriétés

Numéro CAS |

1433222-47-9 |

|---|---|

Nom du produit |

TAK-448 TFA |

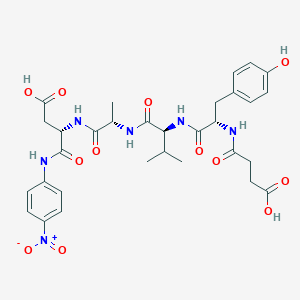

Formule moléculaire |

C60H81F3N16O16 |

Poids moléculaire |

1339.4 |

Nom IUPAC |

(S)-2-((2S,4R)-1-(acetyl-D-tyrosyl)-4-hydroxypyrrolidine-2-carboxamido)-N1-((2S,3R)-1-(((S)-1-(2-(((S)-1-(((S)-1-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-5-(3-methylguanidino)-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)hydrazinyl)-1-oxo-3-phenylpropan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)succinamide 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C58H80N16O14.C2HF3O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;3-2(4,5)1(6)7/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);(H,6,7)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |

Clé InChI |

ZYTADHQIOKEXKA-NHDJLUSCSA-N |

SMILES |

O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@H]4N(C([C@@H](CC5=CC=C(O)C=C5)NC(C)=O)=O)C[C@H](O)C4)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

soluble in DMSO, dilute HCl, not soluble in water. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAK448, TAK 448, TAK-448, TAK-448 TFA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.